molecular formula C10H11FO B12613084 [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol CAS No. 886366-22-9

[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol

Cat. No.: B12613084
CAS No.: 886366-22-9
M. Wt: 166.19 g/mol
InChI Key: YOTDHFKZTXREPR-UHFFFAOYSA-N
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Description

[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a fluorine atom substituted at the ortho position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the methanol group. One common method involves the reaction of 2-fluorostyrene with diazomethane in the presence of a catalyst to form the cyclopropyl ring. The resulting intermediate is then subjected to reduction using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and reaction conditions would be carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with sodium borohydride can yield alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom provides a useful handle for tracking and imaging studies.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development. Research into its potential as an anti-inflammatory or anticancer agent is ongoing.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, influencing the compound’s overall efficacy. Molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    [1-(2-Chloro-phenyl)-cyclopropyl]-methanol: Similar structure but with a chlorine atom instead of fluorine.

    [1-(2-Bromo-phenyl)-cyclopropyl]-methanol: Similar structure but with a bromine atom instead of fluorine.

    [1-(2-Methyl-phenyl)-cyclopropyl]-methanol: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol imparts unique properties, such as increased electronegativity and potential for hydrogen bonding interactions. These features can enhance the compound’s reactivity and binding affinity in various applications, distinguishing it from its analogs.

Properties

IUPAC Name

[1-(2-fluorophenyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTDHFKZTXREPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284927
Record name 1-(2-Fluorophenyl)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-22-9
Record name 1-(2-Fluorophenyl)cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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